1-(3-Ethoxyphenyl)ethanone

Catalog No.
S1898741
CAS No.
52600-91-6
M.F
C10H12O2
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Ethoxyphenyl)ethanone

CAS Number

52600-91-6

Product Name

1-(3-Ethoxyphenyl)ethanone

IUPAC Name

1-(3-ethoxyphenyl)ethanone

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-3-12-10-6-4-5-9(7-10)8(2)11/h4-7H,3H2,1-2H3

InChI Key

RUWWFEHTGUJEDT-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)C

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)C

1-(3-Ethoxyphenyl)ethanone, also known as 3-ethoxyacetophenone, is an organic compound with the molecular formula C10H12O2C_{10}H_{12}O_{2}. This compound is characterized by an ethoxy group attached to the phenyl ring at the third position relative to the carbonyl group of the ethanone moiety. It is a derivative of acetophenone and is utilized in various chemical syntheses and research applications due to its unique structural features and reactivity.

  • Oxidation: The compound can be oxidized to form 3-ethoxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide. The reaction can be represented as follows:
    C10H12O2+ O C10H10O3\text{C}_{10}\text{H}_{12}\text{O}_{2}+\text{ O }\rightarrow \text{C}_{10}\text{H}_{10}\text{O}_{3}
  • Reduction: It can be reduced to 1-(3-ethoxyphenyl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride:
    C10H12O2+H2C10H14O\text{C}_{10}\text{H}_{12}\text{O}_{2}+\text{H}_{2}\rightarrow \text{C}_{10}\text{H}_{14}\text{O}
  • Substitution: The ethoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.

These reactions are essential for synthesizing various derivatives and exploring the compound's reactivity in different contexts.

1-(3-Ethoxyphenyl)ethanone can be synthesized through multiple methods:

  • Friedel-Crafts Acylation: A common method involves the Friedel-Crafts acylation of 3-ethoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This method allows for the formation of the desired ketone efficiently:
    C8H10O+CH3COClAlCl3C10H12O2+HCl\text{C}_{8}\text{H}_{10}\text{O}+\text{CH}_{3}\text{COCl}\xrightarrow{\text{AlCl}_3}\text{C}_{10}\text{H}_{12}\text{O}_{2}+\text{HCl}
  • Industrial Production: In industrial settings, optimized conditions such as continuous flow reactors and controlled temperature and pressure are often employed to enhance yield and purity.

1-(3-Ethoxyphenyl)ethanone finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in synthesizing other organic compounds.
  • Fragrance Industry: Due to its aromatic properties, it may be utilized in perfumery.
  • Pharmaceutical Research: Its derivatives are explored for potential therapeutic applications.

1-(3-Ethoxyphenyl)ethanone shares structural similarities with several other compounds, which can be compared based on their functional groups and positional isomerism:

Compound NameMolecular FormulaKey Features
AcetophenoneC8H8OC_{8}H_{8}OParent compound without ethoxy group
1-(4-Ethoxyphenyl)ethanoneC10H12O2C_{10}H_{12}O_{2}Ethoxy group at the fourth position
1-(2-Ethoxyphenyl)ethanoneC10H12O2C_{10}H_{12}O_{2}Ethoxy group at the second position

Uniqueness

The uniqueness of 1-(3-Ethoxyphenyl)ethanone lies in the specific positioning of the ethoxy group. This positional specificity can significantly influence its reactivity and interactions compared to its isomers. For example, the electronic effects and steric hindrance introduced by the ethoxy group can lead to different chemical behaviors and biological activities, making this compound of particular interest in research and application contexts.

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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